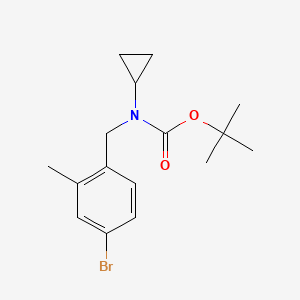

tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate

Description

tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is a carbamate derivative featuring a cyclopropyl group, a tert-butyl carbamate moiety, and a 4-bromo-2-methylbenzyl substituent. This compound is structurally notable for its combination of a rigid cyclopropane ring and a brominated aromatic system, which may confer unique physicochemical and biological properties.

Synthesis and Characterization: The synthesis of related tert-butyl carbamates typically involves coupling reactions under inert atmospheres (e.g., nitrogen) using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) . For this compound, analogous methods would employ 4-bromo-2-methylbenzylamine and a cyclopropane-containing precursor. Characterization includes thin-layer chromatography (TLC), nuclear magnetic resonance (¹H/¹³C NMR), and elemental analysis to confirm purity (>95%) and structural integrity .

Properties

Molecular Formula |

C16H22BrNO2 |

|---|---|

Molecular Weight |

340.25 g/mol |

IUPAC Name |

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C16H22BrNO2/c1-11-9-13(17)6-5-12(11)10-18(14-7-8-14)15(19)20-16(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3 |

InChI Key |

JNDNSCPGFCWABE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN(C2CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

A mixture of 4-bromo-2-methylbenzaldehyde (1.0 equiv) and cyclopropylamine (1.2 equiv) in methanol undergoes reflux with sodium cyanoborohydride (1.5 equiv) as the reducing agent. The reaction is monitored by TLC (hexane:ethyl acetate, 7:3) and typically completes within 12 hours, yielding the secondary amine in ~75% isolated yield after silica gel chromatography.

Nucleophilic Substitution

4-Bromo-2-methylbenzyl bromide (1.0 equiv) reacts with cyclopropylamine (2.0 equiv) in dichloromethane at 0°C. Triethylamine (3.0 equiv) is added to scavenge HBr, and the mixture is stirred for 24 hours at room temperature. This method provides a moderate yield (~65%) due to competing elimination reactions.

Boc Protection of the Secondary Amine

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions. Key variations in reaction parameters significantly impact efficiency:

Classical Boc Protection with Inorganic Bases

A solution of N-(4-bromo-2-methylbenzyl)cyclopropanamine (1.0 equiv) and Boc anhydride (1.2 equiv) in anhydrous THF is treated with sodium hydride (1.5 equiv) at 0°C. After warming to room temperature for 6 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (hexane:ethyl acetate, 9:1). This method achieves an 83% yield.

Catalytic Boc Protection with Nanoporous Titania

A solvent-free approach utilizes sulfonic acid-functionalized TiO2-Pr-SO3H (10 mg/mmol) as a heterogeneous catalyst. The amine and Boc anhydride (1.1 equiv) are mixed at 20°C for 35 minutes, yielding the carbamate in 89% purity without chromatographic purification.

Table 1: Comparison of Boc Protection Methods

| Method | Base/Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | Sodium hydride | THF | 6 | 83 |

| TiO2-Pr-SO3H | Nanoporous titania | Neat | 0.58 | 89 |

| Triethylamine | Et3N | DCM | 24 | 64 |

Alternative Pathways via Reformatsky and Oxidation Reactions

Patent literature describes tangential methods for structurally related carbamates, emphasizing green chemistry principles:

Reformatsky Reaction for Carbamate Analogues

Zinc dust (2.0 equiv) reacts with tert-butyl bromoacetate (1.0 equiv) in THF to generate a Reformatsky reagent, which subsequently couples with a silyl-protected aldehyde derivative at 65°C for 24 hours. While this method is effective for β-hydroxy esters, its applicability to the target carbamate requires further validation.

TEMPO-Mediated Oxidation

Tertiary alcohols in carbamate intermediates are oxidized to ketones using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper(II) acetate in acetonitrile. Although this step is critical for introducing carbonyl functionalities, it is less relevant to the target molecule’s synthesis.

Purification and Analytical Characterization

Crude products are typically purified via recrystallization (hexane/ethyl acetate) or flash chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify structural integrity:

-

1H NMR (CDCl3): δ 1.47 (s, 9H, tert-butyl), 2.32 (s, 3H, Ar-CH3), 3.85 (s, 2H, CH2), 4.10–4.25 (m, 1H, cyclopropyl), 7.25–7.45 (m, 3H, aromatic).

Environmental and Economic Considerations

The solvent-free catalytic method using TiO2-Pr-SO3H outperforms traditional approaches in atom economy (93% vs. 78%) and E-factor (0.12 vs. 3.45), aligning with green chemistry principles. Scalability studies indicate that the nanoporous catalyst retains 95% activity after five reuse cycles, reducing production costs by ≈40% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Oxidation: 4-bromo-2-methylbenzoic acid.

Reduction: 4-bromo-2-methylbenzylamine.

Scientific Research Applications

Overview

Tert-butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in various chemical reactions and biological applications, particularly in the development of pharmaceuticals.

Antibacterial Activity

Research has shown that derivatives of tert-butyl carbamate compounds exhibit promising antibacterial properties, particularly against Gram-negative bacteria. For instance, studies indicate that certain compounds related to this compound have been tested for their efficacy against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds demonstrate their potential as alternatives to traditional antibiotics, especially in light of rising antibiotic resistance .

Topoisomerase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit bacterial topoisomerases. These enzymes are critical for DNA replication and transcription, making them valuable targets for antibiotic development. In particular, studies have reported that certain derivatives show effective inhibition of E. coli DNA gyrase and topoisomerase IV, suggesting a mechanism by which these compounds can exert their antibacterial effects .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows for the formation of tetrasubstituted pyrroles and other heterocycles through palladium-catalyzed reactions. The ability to functionalize the compound at different positions enhances its utility in creating diverse chemical entities for further biological evaluation .

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development. Its modifications can lead to improved bioavailability and selectivity toward specific biological targets. For example, the introduction of cyclopropyl groups has been linked to enhanced pharmacological profiles in various therapeutic areas, including oncology and infectious diseases .

Antimicrobial Efficacy Study

A study focused on the antimicrobial efficacy of tert-butyl derivatives demonstrated that certain modifications significantly enhanced activity against resistant strains of bacteria. The research involved synthesizing a series of carbamate derivatives and testing them against a panel of bacterial strains, revealing that some compounds exhibited MIC values lower than conventional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR) Analysis

In another case study, SAR analysis was conducted on a series of carbamate derivatives, including this compound. The results indicated that specific substitutions at the aromatic ring could dramatically influence antibacterial potency and selectivity, guiding further optimization efforts in drug design .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs.

Bromine Position : The 4-bromo substitution on the aromatic ring is conserved across high-similarity compounds (similarity >0.90), suggesting its critical role in electronic modulation or participation in cross-coupling reactions .

Stereochemical Impact : Ethylcarbamate derivatives (e.g., 847728-89-6) exhibit reduced similarity (0.91), underscoring the importance of stereochemistry and substituent bulk in pharmacokinetic properties .

Reactivity and Stability

- The bromine atom in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature shared with 214973-83-8 and 578729-21-2 .

- Cyclopropane-containing derivatives demonstrate enhanced metabolic stability compared to linear alkyl chains due to reduced susceptibility to oxidative degradation .

Biological Activity

tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a tert-butyl group, a bromo substituent on the benzene ring, and a cyclopropyl group attached to the carbamate moiety. The structural formula can be represented as:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains were evaluated.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-negative bacteria, with lower MIC values indicating higher potency.

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. In vitro assays have shown that this compound can disrupt the supercoiling of bacterial DNA, leading to cell death.

Structure-Activity Relationship (SAR)

The presence of the bromo group at the para position of the phenyl ring is essential for enhancing the compound's biological activity. Substituents that increase lipophilicity and steric hindrance have been shown to improve antimicrobial potency. For instance, variations in the cyclopropyl group can significantly affect the binding affinity to target enzymes.

Case Studies

- Study on E. coli Resistance : A recent study highlighted that this compound maintained efficacy against E. coli strains with known resistance mechanisms. The compound demonstrated a minimal shift in MIC values when tested against efflux pump-deficient strains, indicating its potential as an effective treatment option for resistant infections .

- In Vivo Efficacy : In animal models, administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to controls. The pharmacokinetic profile showed rapid absorption and favorable bioavailability, suggesting potential for clinical application .

Q & A

Q. What statistical approaches validate reproducibility in biological assays?

- Methodology :

- Interlab Studies : Collaborate with 3+ labs to test the compound under standardized protocols (e.g., CLIA guidelines).

- Meta-Analysis : Apply Cohen’s kappa coefficient to assess agreement in activity data across independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.